4-tert-Butyl-2-hydroxybenzaldehyde
Overview
Description
4-tert-Butyl-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that this compound is an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds .
Mode of Action
It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . This suggests that it may interact with its targets through oxidation reactions.
Preparation Methods
4-tert-Butyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the hydroxymethylation of p-tert-butylphenol followed by carbonylation . Another method includes the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . These methods provide efficient pathways for the industrial production of this compound.
Chemical Reactions Analysis
4-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Condensation: It can undergo condensation reactions with amines to form Schiff bases.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-Butyl-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of biologically active compounds and in organic photochemical and electrochemical reactions[][1].
Biology: It serves as a precursor for the synthesis of various bioactive molecules.
Medicine: This compound is utilized in the synthesis of pharmaceutical intermediates and drugs.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
4-tert-Butyl-2-hydroxybenzaldehyde can be compared with other similar compounds such as:
4-tert-Butylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Salicylaldehyde: Contains a hydroxyl group but lacks the tert-butyl group, resulting in different chemical properties and uses.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
IUPAC Name |
4-tert-butyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRSLWPKZKASRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548849 | |
Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66232-34-6 | |
Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66232-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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